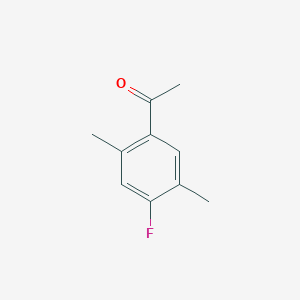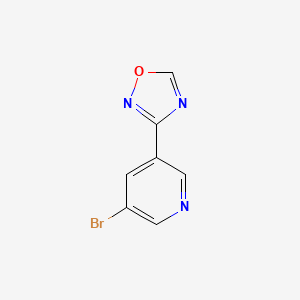
9H-Xanthen-9-one, 7-chloro-1-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Xanthen-9-one, 7-chloro-1-methoxy- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens
Métodos De Preparación
The synthesis of 9H-Xanthen-9-one, 7-chloro-1-methoxy- typically involves the use of specific starting materials and reaction conditions. One common method is the cyclization of appropriate polyphenol and salicylic acid derivatives in the presence of dehydrating agents like acetic anhydride . Industrial production methods may involve the use of catalysts such as zinc chloride or phosphoryl chloride to improve yield and reaction efficiency .
Análisis De Reacciones Químicas
9H-Xanthen-9-one, 7-chloro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, altering the compound’s properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Xanthen-9-one, 7-chloro-1-methoxy- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9H-Xanthen-9-one, 7-chloro-1-methoxy- involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
Comparación Con Compuestos Similares
9H-Xanthen-9-one, 7-chloro-1-methoxy- can be compared with other xanthone derivatives such as:
7-Chloro-1-hydroxy-9H-xanthen-9-one: Similar in structure but with a hydroxyl group instead of a methoxy group.
3,6-Dimethoxy-9H-xanthen-9-one: Contains two methoxy groups and is used in the synthesis of fluorescein derivatives.
Mangiferin: A naturally occurring xanthone with significant pharmacological activities.
The uniqueness of 9H-Xanthen-9-one, 7-chloro-1-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
127731-71-9 |
|---|---|
Fórmula molecular |
C14H9ClO3 |
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
7-chloro-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H9ClO3/c1-17-11-3-2-4-12-13(11)14(16)9-7-8(15)5-6-10(9)18-12/h2-7H,1H3 |
Clave InChI |
FMFRGLHCZTYOQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)



![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)

![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)
